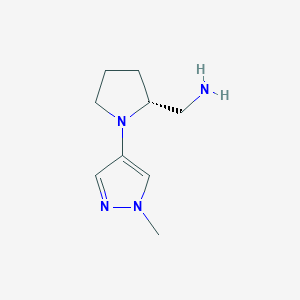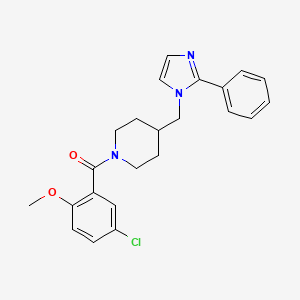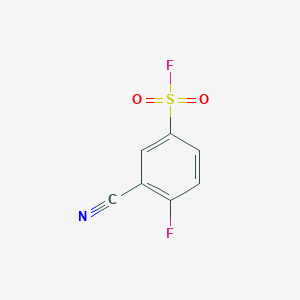![molecular formula C16H19FN2O2 B2734051 1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2179914-73-7](/img/structure/B2734051.png)
1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one” is a complex organic compound. It is a derivative of indole , a heterocyclic compound that is a part of many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves a Claisen–Schmidt condensation . For instance, a new fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . The chemicals and solvents required for the synthesis were obtained from commercial sources and used without further purification .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve a Claisen–Schmidt condensation . This reaction is a type of condensation reaction that involves the reaction of two aromatic compounds in the presence of a base .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods . The molecular geometry parameters obtained were further optimized by density functional theory (DFT) using B3LYP/6-311G++(d, p) basis set in the ground state .properties
IUPAC Name |
1-[4-[2-(3-fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-2-15(20)18-7-4-8-19(10-9-18)16(21)12-13-5-3-6-14(17)11-13/h2-3,5-6,11H,1,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJWRGGERHQXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


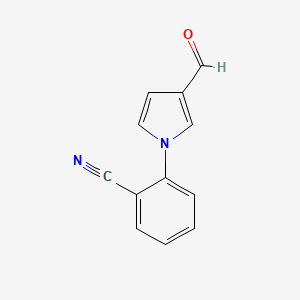
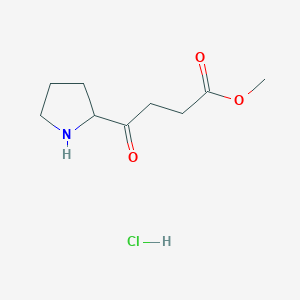
![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2733974.png)
![(2E)-piperidin-2-ylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanenitrile](/img/structure/B2733975.png)
![1,6,7-Trimethyl-8-{2-[4-benzylpiperidyl]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2733976.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2733979.png)
![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2733981.png)
